molecular formula C15H16N2O3S B2651010 (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-02-5

(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2651010
CAS No.: 865247-02-5
M. Wt: 304.36
InChI Key: NZBPFNSMWSJHHO-NXVVXOECSA-N
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Description

Significance of Benzo[d]thiazole Scaffolds in Drug Discovery

Benzothiazoles, bicyclic systems comprising a benzene ring fused to a thiazole moiety, are renowned for their diverse pharmacological activities. Their structural rigidity, aromaticity, and capacity for hydrogen bonding make them privileged scaffolds in medicinal chemistry. Over 55 patents filed between 2015 and 2020 underscore their therapeutic relevance, particularly in oncology, neurodegeneration, and antimicrobial therapy. For instance, benzothiazole derivatives inhibit enzymes critical to bacterial cell-wall synthesis and DNA replication, offering pathways to combat antibiotic-resistant strains.

The scaffold’s adaptability allows for strategic substitutions at the C-2 and C-6 positions, enabling fine-tuning of electronic, steric, and solubility properties. This modularity is exemplified in compounds like 2-aminobenzothiazoles, which exhibit analgesic and anti-inflammatory effects by modulating cyclooxygenase-2 (COX-2) activity. Furthermore, benzothiazoles’ ability to penetrate the blood-brain barrier enhances their utility in treating neurodegenerative disorders such as Alzheimer’s disease.

Table 1: Pharmacological Activities of Representative Benzothiazole Derivatives

Compound Class Target Disease Key Substitutions Activity Mechanism
2-Aminobenzothiazoles Inflammation C-2 amine, C-6 ester COX-2 inhibition
Benzo[d]thiazol-2-amines Cancer C-2 sulfonamide Topoisomerase inhibition
Benzothiazole-triazoles Bacterial infections C-2 triazole linkage DNA gyrase binding

Structural Uniqueness of (Z)-Ethyl 2-(2-((Cyclopropanecarbonyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate

The compound (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (molecular formula: $$ C{15}H{16}N{2}O{2}S $$, molecular weight: 284.36 g/mol) integrates three distinct structural motifs:

  • Benzo[d]thiazole Core : The planar, aromatic system facilitates π-π stacking interactions with biological targets, while the thiazole’s sulfur atom enhances binding to metal ions in enzyme active sites.
  • Cyclopropanecarbonyl Group : The strained cyclopropane ring introduces conformational constraint, potentially improving metabolic stability and target selectivity. Its carbonyl group serves as a hydrogen-bond acceptor, critical for interactions with proteases or kinases.
  • (Z)-Iminoacetate Side Chain : The Z-configuration of the imino group ensures optimal spatial alignment for binding to hydrophobic pockets, as demonstrated in analogues with anti-inflammatory activity. The ethyl ester enhances membrane permeability, a trait leveraged in prodrug designs.

Synthetic Pathway :
The compound is synthesized via a multi-step protocol:

  • Condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde to form a

Properties

IUPAC Name

ethyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-11-5-3-4-6-12(11)21-15(17)16-14(19)10-7-8-10/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBPFNSMWSJHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly in the realm of anticancer and anti-inflammatory agents.

Anticancer Activity:
Research indicates that derivatives of benzo[d]thiazole compounds often exhibit significant anticancer properties. For instance, similar compounds have been synthesized and evaluated for their effects on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The incorporation of a cyclopropanecarbonyl group may enhance the biological activity of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate by increasing its lipophilicity and enabling better cell membrane penetration .

Anti-inflammatory Properties:
Studies on related compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The potential for (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate to act as an anti-inflammatory agent can be hypothesized based on its structural similarities to known inhibitors .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis of Heterocycles:
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be utilized in the synthesis of various heterocyclic compounds through nucleophilic substitution reactions. For example, it can react with different amines or alcohols to form substituted derivatives that may exhibit enhanced pharmacological properties .

Reactivity Studies:
The reactivity of this compound under different conditions can provide insights into its potential applications. For instance, reactions with electrophiles could yield new derivatives that may have distinct properties or activities compared to the parent compound .

Material Science

The unique structural features of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suggest potential applications in material science.

Polymer Chemistry:
The compound could serve as a building block for polymer synthesis, potentially leading to materials with specific thermal or mechanical properties. Its ability to form cross-links with other monomers could result in novel polymeric materials with enhanced durability or functionality .

Nanomaterials:
There is growing interest in incorporating organic compounds into nanomaterials for drug delivery systems. The stability and bioactivity of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate make it a candidate for further exploration in this field .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies/Findings
Medicinal ChemistryAnticancer, anti-inflammatoryStudies on benzo[d]thiazole derivatives
Organic SynthesisIntermediate for heterocyclesReactivity with amines/alcohols
Material SciencePolymer synthesis, nanomaterialsPotential for enhanced material properties

Case Studies

  • Anticancer Activity Evaluation:
    A study evaluated a series of benzo[d]thiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected the compounds' potency, suggesting that (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could be optimized for improved efficacy .
  • Synthesis Pathways:
    Research demonstrated effective synthetic routes for producing ethyl derivatives from benzo[d]thiazole precursors. These pathways highlight the versatility of such compounds in generating new materials with desired properties through straightforward chemical transformations .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 2-position (imino group) and 3-position (acetate derivatives). Below is a comparative analysis:

Compound Name Substituents at 2-Position Substituents at 3-Position Key Features Reference
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Cyclopropanecarbonyl imino Ethyl acetate Cyclopropane ring introduces steric strain; potential enhanced stability. (Inferred from nitro analogue)
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Oxo Ethyl acetate Aromatic phenyl group enhances π-stacking; lower steric hindrance.
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-Nitrobenzoyl imino Ethyl acetate Electron-withdrawing nitro group increases reactivity; potential instability under reducing conditions.
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indol-3-yl Cyanoacetate Indole moiety enables hydrogen bonding; cyano group modifies electronic density.

Key Observations :

  • Cyclopropanecarbonyl vs.
  • Indole vs. Cyclopropane : Indole-containing derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity compared to cyclopropane derivatives.
  • Oxo vs. Imino: Oxo-substituted analogues (e.g., 8g ) lack the imino group’s tautomeric flexibility, limiting their ability to participate in dynamic binding interactions.
Physicochemical Properties
  • IR Spectroscopy: Target compound: Expected C=O stretches at ~1737 cm⁻¹ (ester) and ~1680 cm⁻¹ (cyclopropanecarbonyl imino) . Nitrobenzoyl analogue: Additional NO₂ asymmetric stretch at ~1520 cm⁻¹ .
  • NMR Data :
    • Cyclopropane protons resonate as distinct multiplets at δ 1.0–1.5 ppm (cf. δ 2.3–2.5 ppm for phenyl groups in 8g) .
    • Ethyl acetate groups show characteristic quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm) across analogues .
Stability and Reactivity
  • Cyclopropane Stability : The strained ring is susceptible to ring-opening under acidic conditions but offers superior stability in neutral or basic environments compared to nitro groups .
  • Hydrolytic Sensitivity : Ethyl acetate esters in all analogues are prone to hydrolysis under alkaline conditions, necessitating controlled storage .

Biological Activity

The compound (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a member of the benzo[d]thiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₅N₂O₂S
  • Molecular Weight : 273.35 g/mol
  • IUPAC Name : (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

  • Antitumor Activity :
    • Compounds similar to (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown significant anti-tumor effects by inhibiting the proliferation of cancer cells. This is often mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and growth .
  • Anti-inflammatory Properties :
    • The compound has been implicated in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
  • Antimicrobial Activity :
    • Thiazole derivatives exhibit antimicrobial properties against various pathogens. Preliminary studies indicate that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific data on this compound is limited .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of thiazole derivatives in various cancer cell lines. The results indicated that compounds with structural similarities to (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of thiazole derivatives led to a marked decrease in joint swelling and inflammatory markers in serum. The mechanism was linked to the downregulation of TNF-alpha and IL-6, suggesting therapeutic potential for inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntitumorInhibition of PI3K/Akt/mTOR pathway
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

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